3-(4-Ethoxy-2,3-difluorophenyl)acrylic acid
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Overview
Description
3-(4-Ethoxy-2,3-difluorophenyl)acrylic acid is an organic compound with the molecular formula C11H10F2O3. This compound is characterized by the presence of an ethoxy group and two fluorine atoms attached to a phenyl ring, which is further connected to an acrylic acid moiety. It is a valuable intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science.
Preparation Methods
The synthesis of 3-(4-Ethoxy-2,3-difluorophenyl)acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-ethoxy-2,3-difluorobenzene.
Bromination: The benzene derivative undergoes bromination to form 1-bromo-4-ethoxy-2,3-difluorobenzene.
Lithiation and Carboxylation: The brominated compound is treated with n-butyllithium followed by carbon dioxide to introduce the carboxylic acid group, forming this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(4-Ethoxy-2,3-difluorophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The ethoxy and fluorine groups on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, n-butyllithium, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Ethoxy-2,3-difluorophenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-2,3-difluorophenyl)acrylic acid depends on its application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
3-(4-Ethoxy-2,3-difluorophenyl)acrylic acid can be compared with similar compounds such as:
4-Ethoxy-2,3-difluorophenylboronic acid: This compound has similar structural features but contains a boronic acid group instead of an acrylic acid moiety.
2,3-Difluoro-4-ethoxyphenylboronic acid: Another related compound with a boronic acid group, used in similar applications.
The uniqueness of this compound lies in its acrylic acid functionality, which allows it to participate in a broader range of chemical reactions and applications.
Properties
IUPAC Name |
3-(4-ethoxy-2,3-difluorophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-8-5-3-7(4-6-9(14)15)10(12)11(8)13/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDRYDSDLSADTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C=CC(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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